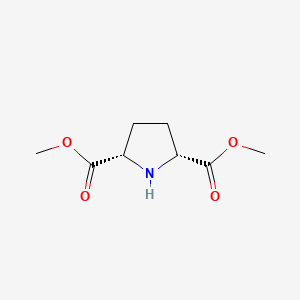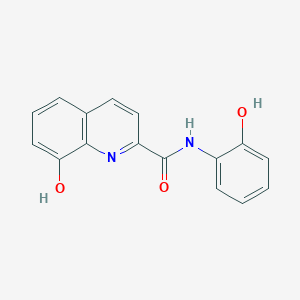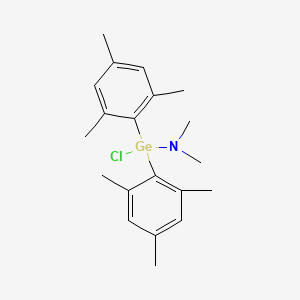
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chlorine atom, two dimethylamino groups, and two 2,4,6-trimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine typically involves the reaction of germanium tetrachloride with N,N-dimethyl-2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the germanium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form germanium hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, toluene), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, peracids), solvents (e.g., acetonitrile, water).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
Substitution Reactions: Substituted germanium compounds with various functional groups.
Oxidation Reactions: Oxidized germanium species such as germanium dioxide.
Reduction Reactions: Germanium hydrides and related compounds.
科学研究应用
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Explored for its potential biological activity and as a component in the design of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting species.
相似化合物的比较
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is unique due to the presence of a germanium atom, which imparts distinct chemical and physical properties compared to similar compounds containing other elements such as carbon or nitrogen. The germanium center allows for unique coordination chemistry and reactivity, making this compound valuable for specific applications in materials science and catalysis.
属性
CAS 编号 |
202128-02-7 |
|---|---|
分子式 |
C20H28ClGeN |
分子量 |
390.5 g/mol |
IUPAC 名称 |
N-[chloro-bis(2,4,6-trimethylphenyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H28ClGeN/c1-13-9-15(3)19(16(4)10-13)22(21,23(7)8)20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChI 键 |
JHDQCIOQSCDOKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(N(C)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


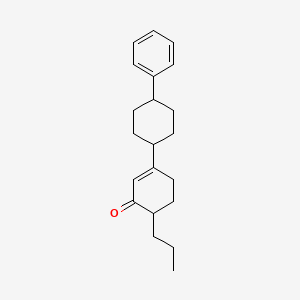


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
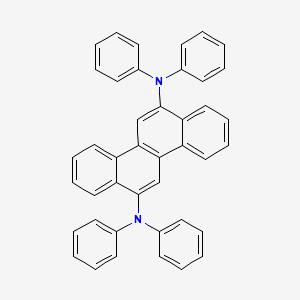

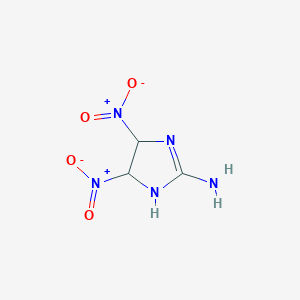
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
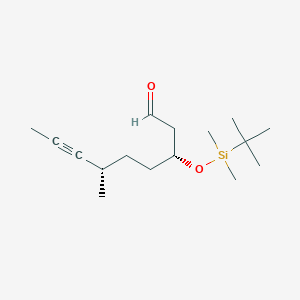
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)
